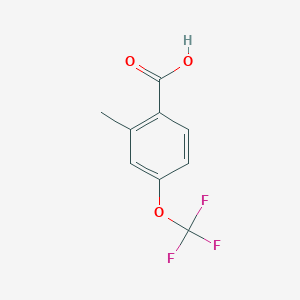

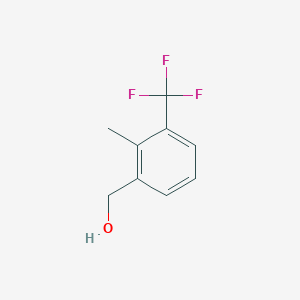

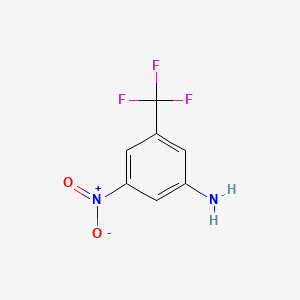

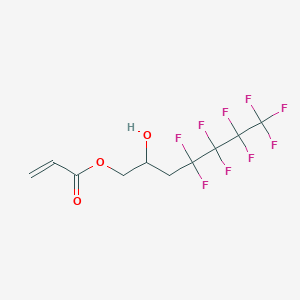

![molecular formula C14H19NO6S B1305753 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid CAS No. 304694-75-5](/img/structure/B1305753.png)

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid (6-DHSH) is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in various areas of research. 6-DHSH is a sulfur-containing derivative of benzo[1,4]dioxine, a naturally occurring molecule found in many plants and fungi. 6-DHSH is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of scientific applications.

Aplicaciones Científicas De Investigación

-

Proteomics Research : This compound is mentioned as a product for proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . It could be used as a tag or a probe in various proteomic techniques to study protein interactions, post-translational modifications, and protein functions.

-

Chemical Reagent : It may serve as a reagent in chemical reactions or as a standard in analytical methods. For example, it could be used in quantitative analysis by acting as a reference compound in mass spectrometry or HPLC .

-

Synthetic Intermediate : The compound could be an intermediate in the synthesis of more complex organic molecules. Its unique structure might allow it to undergo various chemical transformations, leading to new compounds with potential applications in medicinal chemistry or material science .

-

Enzyme Studies : Due to its sulfonylamino group, this compound might interact with enzymes that have sulfonamide-binding sites. It could be used to study enzyme inhibition or activation, which is crucial in understanding metabolic pathways and drug action .

-

Drug Development : The structural features of this compound suggest that it could be a lead compound in drug discovery. It might interact with biological targets such as receptors or enzymes, leading to the development of new therapeutic agents .

-

Biological Marker : In biomedical research, this compound could be used as a biological marker to track or quantify biological processes or the presence of other compounds in biological systems .

-

Chemical Synthesis : This compound could be used as a precursor or building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, which can be useful in creating new compounds for research or therapeutic purposes .

-

Analytical Chemistry : It might be used as a calibration standard in analytical techniques like HPLC or mass spectrometry to ensure accurate measurement of other substances .

-

Material Science : The compound could be incorporated into the development of new materials, possibly as a polymer additive that affects the properties of the material .

-

Biomedical Research : It may serve as a marker or probe in biomedical studies, helping to trace biological processes or the presence of specific proteins or enzymes .

-

Drug Discovery : Given its unique chemical structure, it could be a candidate for drug development, particularly if it shows activity against specific biological targets .

-

Proteomics : As a product for proteomics research, it could be used to study protein interactions, functions, and structures, which is crucial for understanding cellular processes .

Propiedades

IUPAC Name |

6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c16-14(17)4-2-1-3-7-15-22(18,19)11-5-6-12-13(10-11)21-9-8-20-12/h5-6,10,15H,1-4,7-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEVGZPSPNACMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386249 |

Source

|

| Record name | 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802110 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid | |

CAS RN |

304694-75-5 |

Source

|

| Record name | 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.